molecular formula C12H16O3 B15164758 Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester CAS No. 192720-40-4

Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester

Cat. No.: B15164758
CAS No.: 192720-40-4
M. Wt: 208.25 g/mol
InChI Key: WKTOFKUMWSMZTM-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester is an organic compound with the molecular formula C₁₃H₁₈O₃. This compound is characterized by a cyclopentane ring substituted with a carboxylic acid ester, an oxo group, and a pentynyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Addition of the Pentynyl Group: The pentynyl group can be added through a nucleophilic substitution reaction using an appropriate alkyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the pentynyl group with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester: Similar structure but with a pentenyl group instead of a pentynyl group.

    Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester: Similar structure but with a pentyl group instead of a pentynyl group.

Uniqueness

Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester is unique due to the presence of the pentynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with pentenyl or pentyl groups.

Properties

CAS No.

192720-40-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 2-oxo-3-pent-2-ynylcyclopentane-1-carboxylate

InChI

InChI=1S/C12H16O3/c1-3-4-5-6-9-7-8-10(11(9)13)12(14)15-2/h9-10H,3,6-8H2,1-2H3

InChI Key

WKTOFKUMWSMZTM-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC1CCC(C1=O)C(=O)OC

Origin of Product

United States

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